molecular formula C5H7N3O B140681 3-Amino-5-methyl-1H-pyrazole-4-carbaldehyde CAS No. 148291-55-8

3-Amino-5-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B140681
CAS RN: 148291-55-8
M. Wt: 125.13 g/mol
InChI Key: CMNZLSJXNCMUCN-UHFFFAOYSA-N
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Description

3-Amino-5-methyl-1H-pyrazole-4-carbaldehyde, also known as 5-Methyl-3-pyrazolamine, is a heterocyclic compound . It has an empirical formula of C4H7N3 and a molecular weight of 97.12 . It is a part of the pyrazole family, a group of compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives like 3-Amino-5-methyl-1H-pyrazole-4-carbaldehyde can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride can readily form pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of 3-Amino-5-methyl-1H-pyrazole-4-carbaldehyde consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound has a molecular formula of C5H6N2O, an average mass of 110.114 Da, and a monoisotopic mass of 110.048012 Da .


Chemical Reactions Analysis

Pyrazole derivatives like 3-Amino-5-methyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones can provide a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

3-Amino-5-methyl-1H-pyrazole-4-carbaldehyde is a solid substance with a boiling point of 213 °C/14 mmHg and a melting point of 45-47 °C . Its SMILES string is Cc1cc(N)n[nH]1 .

Mechanism of Action

While the specific mechanism of action for 3-Amino-5-methyl-1H-pyrazole-4-carbaldehyde is not mentioned in the search results, pyrazole derivatives are known to have various biological activities. For instance, some pyrazole derivatives have been found to cause cell death by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

Safety and Hazards

This compound is classified under GHS07 and has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .

properties

IUPAC Name

3-amino-5-methyl-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-3-4(2-9)5(6)8-7-3/h2H,1H3,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMNZLSJXNCMUCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-methyl-1H-pyrazole-4-carbaldehyde

CAS RN

148291-55-8
Record name 3-amino-5-methyl-1H-pyrazole-4-carbaldehyde
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